Combreglucoside

Description

Overview of Triterpene Glucosides in Natural Product Research

Triterpene glucosides are a diverse and widely distributed class of secondary metabolites in plants. nih.gov Structurally, they consist of a 30-carbon triterpenoid (B12794562) aglycone linked to one or more sugar moieties. This glycosylation significantly influences their solubility and biological activity. The Combretaceae family, a group of flowering plants found in tropical and subtropical regions, is a particularly rich source of these compounds. researchgate.net

In the field of natural product research, triterpene glucosides are highly valued for their broad spectrum of pharmacological activities. colab.ws These activities include anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive candidates for drug discovery and development. ethnopharmacologia.orgscispace.com The structural diversity of both the triterpene skeleton and the attached sugar chains allows for a vast array of potential biological functions, driving ongoing research into their isolation, characterization, and potential applications. colab.ws

Historical Context of Combreglucoside Discovery and Initial Characterization

This compound was first identified as part of a phytochemical investigation into the stem bark of Combretum molle, a plant species used in traditional African medicine. researchgate.netchemfaces.com A key study published in 2008 by Ponou et al. detailed the isolation of several polyhydroxyoleanane-type triterpenoids from this plant, including this compound. researchgate.net In this foundational work, this compound was one of five oleanane-type pentacyclic triterpenoids isolated and characterized. chemfaces.com

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. chemfaces.com Researchers utilized one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, to determine its precise chemical structure. chemfaces.com Further structural confirmation has been supported by subsequent studies that have referenced its spectroscopic data, such as the 13C NMR data for its acetylated derivative, this compound heptaacetate. semanticscholar.org this compound has also been isolated from other plants of the same genus, such as the seeds of Combretum quadrangulare. researchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research on this compound is primarily situated within broader investigations of the chemical constituents of Combretum species and their biological activities. researchgate.netresearchgate.net Studies have reported that extracts containing this compound, and the compound itself, exhibit anti-inflammatory properties. researchgate.netscribd.com For instance, in the study by Ponou et al. (2008), this compound was evaluated for its activity against carrageenan-induced paw edema in rats, demonstrating anti-inflammatory effects, although less potent than some of the other isolated compounds. researchgate.netchemfaces.com

Despite its discovery and initial characterization, several questions regarding this compound remain largely unaddressed. The specific molecular mechanisms underlying its observed anti-inflammatory activity are not yet fully understood. While often cited as a constituent of bioactive extracts, detailed studies on the isolated, purified compound are limited. Its potential in other therapeutic areas, suggested by the broad activities of triterpene glucosides, has not been extensively explored. Furthermore, there is a lack of comprehensive research into its pharmacokinetic profile and metabolic fate. These knowledge gaps represent significant opportunities for future research to fully uncover the scientific and potential therapeutic value of this compound.

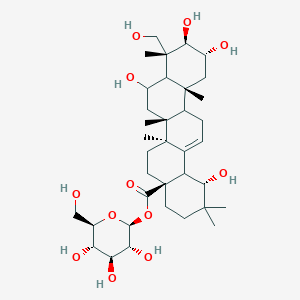

Structure

3D Structure

Properties

Molecular Formula |

C36H58O12 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,8R,9R,10R,11R,12aR)-1,8,10,11-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O12/c1-31(2)9-11-36(30(46)48-29-25(43)24(42)23(41)20(15-37)47-29)12-10-34(5)17(22(36)28(31)45)7-8-21-32(3)13-19(40)27(44)33(4,16-38)26(32)18(39)14-35(21,34)6/h7,18-29,37-45H,8-16H2,1-6H3/t18-,19-,20-,21?,22?,23-,24+,25-,26?,27+,28+,29+,32-,33+,34-,35-,36+/m1/s1 |

InChI Key |

BBPOLSMDPRNEHZ-VDWCOSHKSA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC([C@H](C3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)O)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Combreglucoside

Botanical Sources and Geographic Distribution of Combreglucoside-Producing Species

This compound is primarily isolated from plants belonging to the Combretaceae family, a large family of flowering plants widespread in tropical and subtropical regions. wikipedia.orgslideshare.net This family encompasses approximately 10 to 14 genera and around 500 to 530 species of trees, shrubs, and lianas. wikipedia.orgbritannica.com The two largest genera, Combretum and Terminalia, are particularly significant sources of a diverse array of secondary metabolites, including this compound. scispace.comnih.gov

Species of the genus Combretum are found throughout the tropics, with a significant number of species native to Africa and Asia. scispace.comresearchgate.net For instance, Combretum molle, also known as the velvet bushwillow, is a tree prevalent in the savannahs, woodlands, and forests of southern African countries. nih.gov The stem bark of C. molle has been identified as a source of this compound. scispace.comnih.gov Other species within the Combretum genus, found across tropical Africa, have also been investigated for their rich phytochemical profiles, which often include a variety of triterpenoids. nih.gov

The genus Terminalia also contributes to the botanical sources of related triterpenoids and is distributed across southern Asia, the Himalayas, Madagascar, Australia, and the tropical and subtropical regions of Africa. nih.govresearchgate.net While specific reports on this compound in Terminalia are less common, these plants are known to produce a variety of triterpenoids and their glycosides, making them potential sources for analogous compounds. isroset.orgnih.gov

The geographical distribution of these plant families dictates the natural availability of this compound. The pantropical distribution of the Combretaceae family ensures a wide geographical area where these plants can be sourced for phytochemical investigation. si.edu

Interactive Table: Botanical Sources and Distribution of this compound and Related Compounds

| Genus | Predominant Geographic Distribution | Notable Species Containing this compound or Related Triterpenoids |

| Combretum | Tropical and subtropical regions, particularly Africa and Asia scispace.comresearchgate.net | Combretum molle scispace.comnih.gov |

| Terminalia | Southern Asia, Himalayas, Madagascar, Australia, tropical and subtropical Africa nih.govresearchgate.net | Various species known for triterpenoid (B12794562) content isroset.orgnih.gov |

Modern Extraction Techniques for this compound from Plant Matrices

The extraction of this compound, a triterpenoid saponin (B1150181), from plant materials has evolved from traditional methods to more efficient and environmentally friendly modern techniques. greenskybio.com Conventional methods like maceration and Soxhlet extraction are often time-consuming and require large volumes of organic solvents. greenskybio.comacs.org Advanced extraction technologies offer significant improvements in terms of efficiency, extraction time, and solvent consumption. greenskybio.com

Ultrasound-Assisted Extraction (UAE) is a widely applied technique for the extraction of saponins (B1172615). biozoojournals.ro This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and facilitate the release of intracellular compounds like this compound. greenskybio.comacs.org UAE offers several advantages, including reduced extraction times, lower energy consumption, and higher extraction efficiency compared to traditional methods. biozoojournals.ropolyu.edu.hk The process can also be performed at lower temperatures, which is beneficial for thermally sensitive compounds. polyu.edu.hk Optimization of parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature is crucial for maximizing the yield of triterpenoid saponins. bohrium.comfrontiersin.org

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. nih.gov MAE is known for its high efficiency, reduced extraction time, and lower solvent consumption. nih.govnewcastle.edu.au Studies have shown that MAE can significantly improve the recovery of saponins from various plant sources. nih.gov The choice of solvent, microwave power, and extraction time are critical parameters that need to be optimized for effective extraction. nih.govmdpi.com

Supercritical Fluid Extraction (SFE) represents a green and highly selective extraction technology. eurekaselect.com This method typically uses supercritical carbon dioxide (SC-CO2) as the solvent. eurekaselect.comcore.ac.uk SC-CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. researchgate.net The selectivity of SFE can be tuned by modifying the pressure and temperature, allowing for the targeted extraction of specific compounds. core.ac.ukmdpi.com For polar compounds like saponins, a co-solvent such as ethanol (B145695) is often added to the SC-CO2 to enhance solubility and extraction efficiency. eurekaselect.comresearchgate.net

Interactive Table: Comparison of Modern Extraction Techniques for Triterpenoid Saponins

| Technique | Principle | Advantages | Key Parameters for Optimization |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls greenskybio.comacs.org | Reduced time, lower temperature, higher efficiency biozoojournals.ropolyu.edu.hk | Solvent, time, temperature, solvent/solid ratio bohrium.comfrontiersin.org |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and ruptures cells nih.gov | High efficiency, reduced time and solvent use nih.govnewcastle.edu.au | Solvent, microwave power, time, solvent/solid ratio nih.gov |

| Supercritical Fluid Extraction (SFE) | Use of supercritical fluids (e.g., CO2) as solvents eurekaselect.comcore.ac.uk | High selectivity, no solvent residue, environmentally friendly researchgate.net | Pressure, temperature, co-solvent concentration core.ac.ukmdpi.com |

Advanced Chromatographic Purification Strategies for this compound

Following extraction, the crude extract containing this compound requires further purification to isolate the compound in a high-purity form. Advanced chromatographic techniques are instrumental in achieving this separation from a complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) in Preparative Scale

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. shimadzu.de It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. labcompare.com This technique is highly efficient and offers excellent resolution, making it suitable for purifying compounds to a high degree of purity. welch-us.com

The development of a preparative HPLC method typically begins at the analytical scale to optimize the separation conditions, including the choice of stationary phase (e.g., C18) and mobile phase composition. labcompare.com Once optimized, the method is scaled up to the preparative level. labcompare.com The purified fractions containing this compound are collected using a fraction collector for subsequent analysis and characterization. jascoinc.com

Countercurrent Chromatography and Other Orthogonal Methods

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. pan.olsztyn.pl This method is particularly well-suited for the separation of natural products like saponins. nih.govmdpi.com In CCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. nih.gov

Isolation of this compound Analogues and Related Triterpenoids

The phytochemical investigation of plants from the Combretaceae family often leads to the isolation of not only this compound but also a variety of its analogues and other related triterpenoids. scispace.com For example, studies on Combretum molle have reported the isolation of compounds such as combregenin, arjunglucoside I, and mollic acid glycosides alongside this compound. scispace.comnih.gov

The isolation of these structurally related compounds often involves a combination of the chromatographic techniques mentioned above. Column chromatography using silica (B1680970) gel or reversed-phase materials is a common initial step to fractionate the crude extract. greenskybio.com Subsequent purification of these fractions using preparative HPLC or CCC allows for the separation of individual compounds, even those with minor structural differences. mdpi.combeilstein-journals.org The structural elucidation of these isolated compounds is then typically carried out using spectroscopic methods such as NMR and mass spectrometry.

Sophisticated Spectroscopic Approaches for Combreglucoside Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like combreglucoside. vanderbilt.edu By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of individual atoms within the molecule. vanderbilt.edu Both one-dimensional and two-dimensional NMR experiments are indispensable for a complete and unambiguous structural assignment. researchgate.netipb.pt

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and provides clues about their local electronic environment and neighboring protons. acdlabs.comsavemyexams.com Key signals in the ¹H NMR spectrum of this compound include those corresponding to the anomeric proton of the glucose moiety, olefinic protons of the triterpene core, and various methine and methylene (B1212753) protons. The chemical shifts (δ) of these protons are influenced by the presence of electronegative atoms and anisotropic effects from double bonds and rings. acdlabs.com

The ¹³C NMR spectrum , often acquired with proton decoupling, displays a single peak for each unique carbon atom, offering a direct count of the carbon environments within the molecule. pressbooks.pub The chemical shifts in the ¹³C spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. pressbooks.pub In this compound, characteristic signals can be assigned to the carbons of the oleanane-type triterpene skeleton, including the olefinic carbons of the double bond, and the carbons of the β-D-glucopyranosyl unit. semanticscholar.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed alongside standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org

A representative, though not exhaustive, table of ¹H and ¹³C NMR data for the aglycone and sugar moieties of this compound is presented below.

| ¹H NMR Data | ¹³C NMR Data |

| Position | δ (ppm), Multiplicity, J (Hz) |

| H-3 | 5.06, d, J = 10 |

| H-19 | 4.96, d, J = 4 |

| - | - |

| - | - |

| - | - |

| Table 1: Selected ¹H and ¹³C NMR chemical shifts for key positions in this compound. Data is illustrative and compiled from typical values found in the literature. semanticscholar.org |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Studies

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle of this compound by revealing correlations between different nuclei. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks reveal the spin-spin coupling networks within the triterpene and glucose units, allowing for the tracing of proton connectivity pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is particularly powerful for connecting different structural fragments. For instance, it can establish the linkage between the anomeric proton of the glucose unit and the specific carbon atom on the triterpene aglycone, thus confirming the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il NOESY is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid-like rings of the triterpene core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. bioanalysis-zone.comlabmanager.com This precision allows for the unambiguous determination of the molecular formula of this compound. uni-rostock.de Unlike nominal mass measurements, HRMS can distinguish between compounds with the same integer mass but different elemental compositions due to the mass defect of individual isotopes. bioanalysis-zone.com For this compound, HRMS data confirms its molecular formula, C₅₆H₇₈O₂₁. semanticscholar.org

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, provide valuable structural information. nih.gov The fragmentation pattern of this compound can reveal the loss of the sugar moiety and characteristic cleavages within the triterpene skeleton, further corroborating the proposed structure. semanticscholar.orgresearchgate.net For example, a peak corresponding to the tetraacetylated hexopyranosyl moiety has been observed, supporting the presence of a glucose unit. semanticscholar.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. tanta.edu.eguni-siegen.de These techniques are particularly useful for identifying the functional groups present in a molecule. libretexts.orgresearchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. analyses-surface.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) single bonds, which are all present in its structure. tanta.edu.eg

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (laser). gatewayanalytical.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. gatewayanalytical.com Therefore, it provides complementary information. For this compound, Raman spectroscopy would be particularly effective in identifying the C=C bond of the oleanane (B1240867) skeleton. gatewayanalytical.comirdg.org

| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| FTIR | O-H stretch | ~3400 (broad) |

| FTIR/Raman | C=C stretch | ~1640 |

| FTIR | C-O stretch | ~1100-1000 |

| Table 2: Illustrative vibrational frequencies for key functional groups in this compound. researchgate.net |

Chiroptical Methods (Circular Dichroism) for Absolute Configuration Determination

While NMR and mass spectrometry can define the connectivity and relative stereochemistry of this compound, chiroptical methods are essential for determining its absolute configuration. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in An experimental CD spectrum, when compared with a theoretically predicted spectrum for a specific enantiomer, can establish the absolute stereochemistry of the molecule. schrodinger.comresearchgate.net The determination of the absolute configuration of complex molecules like this compound often involves comparing the experimental CD spectrum with spectra calculated using quantum mechanical methods for the possible stereoisomers. rsc.org This comparison allows for the unambiguous assignment of the R/S configuration at each chiral center. nih.gov

Biosynthesis and Metabolic Pathways of Combreglucoside

Elucidation of Precursor Pathways for Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The journey to synthesizing Combreglucoside, a member of the vast triterpenoid saponin family, begins with fundamental carbon building blocks derived from central metabolism. The biosynthesis of its core structure relies on the production of the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The MVA pathway is generally considered the primary source of precursors for sesquiterpenes and triterpenoids, including the aglycone of this compound. lshtm.ac.ukresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules. A series of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key rate-limiting enzyme, leads to the formation of mevalonic acid, which is subsequently converted to IPP. lshtm.ac.uk

The MEP pathway, while primarily associated with monoterpene and diterpene synthesis, can exhibit some crosstalk with the MVA pathway, exchanging intermediate precursors. nih.gov Regardless of the pathway, the resulting IPP and DMAPP units are sequentially condensed to form larger prenyl pyrophosphates. For triterpenoid synthesis, two C15 farnesyl pyrophosphate (FPP) molecules are joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SS). This reaction yields squalene, a linear C30 hydrocarbon. lshtm.ac.ukresearchgate.net The final step in this precursor pathway is the epoxidation of squalene by squalene epoxidase (SE), which forms 2,3-oxidosqualene (B107256). researchgate.net This cyclic ether is the crucial, final common precursor from which the immense diversity of triterpenoid and sterol skeletons is generated. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Triterpenoid Precursor Pathway

| Enzyme | Abbreviation | Role | Pathway |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate (rate-limiting) | MVA |

| Squalene Synthase | SS | Condenses two farnesyl pyrophosphate (FPP) molecules to form squalene | MVA |

| Squalene Epoxidase | SE | Catalyzes the oxidation of squalene to 2,3-oxidosqualene | MVA |

Enzymatic Steps and Key Enzymes Involved in Glycosylation of the Aglycone

The formation of this compound from the universal precursor 2,3-oxidosqualene involves three main enzymatic stages that create its distinct chemical identity: cyclization, oxidation, and glycosylation.

First, the linear 2,3-oxidosqualene undergoes a profound cyclization reaction. This is the first committed step in saponin biosynthesis and a major diversification point. researchgate.net this compound is an oleanane-type triterpenoid, meaning its foundational structure is derived from the cyclization of 2,3-oxidosqualene into a pentacyclic (five-ring) scaffold known as β-amyrin. hebmu.edu.cn This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely β-amyrin synthase (bAS). hebmu.edu.cn

Following the formation of the β-amyrin skeleton, the aglycone of this compound, known as Combregenin, is formed through a series of extensive oxidative modifications. researchgate.netresearchgate.net These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and functionally diverse family of enzymes that introduce hydroxyl groups (-OH) at specific carbon atoms on the triterpene backbone. researchgate.net To form Combregenin (2α,3β,6β,19α,23-pentahydroxyolean-12-en-28-oic acid), the β-amyrin skeleton must undergo hydroxylation at five distinct positions: C-2, C-3, C-6, C-19, and C-23. researchgate.net This multi-step process likely involves several different CYP450 enzymes from various subfamilies, each with specific regiospecificity for the different carbon atoms.

The final and defining step in the biosynthesis of this compound is glycosylation. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). researchgate.net These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the aglycone. mdpi.com In the case of this compound, a single β-D-glucopyranosyl moiety is attached to the carboxyl group at the C-28 position of the Combregenin aglycone. researchgate.netsemanticscholar.org This forms an ester linkage, a characteristic feature that distinguishes it from many other saponins (B1172615) where sugars are attached via ether linkages to hydroxyl groups. semanticscholar.org The specific enzyme responsible, a UGT with selectivity for the C-28 carboxyl group of this particular pentahydroxylated oleanane (B1240867) aglycone, has not yet been isolated and characterized but is the key enzyme completing the synthesis.

Genetic Regulation of this compound Biosynthetic Enzymes

The biosynthesis of triterpenoid saponins like this compound is a tightly controlled process, regulated at the genetic level by a network of transcription factors (TFs) and influenced by phytohormonal signaling pathways. While the specific regulatory genes for this compound biosynthesis in Combretum species have not been elucidated, extensive research in other saponin-producing plants provides a robust model for the likely mechanisms.

Key families of transcription factors are known to act as master switches for terpenoid biosynthetic pathways. These include:

bHLH (basic Helix-Loop-Helix): Members of this family have been shown to be positive regulators of triterpenoid saponin biosynthesis. knapsackfamily.com

WRKY: These TFs are involved in various plant processes, including stress responses and the regulation of secondary metabolism, and have been identified as activators of terpene synthesis. nih.gov

MYB: The R2R3-MYB subfamily, in particular, contains both positive and negative regulators of terpenoid biosynthesis. researchgate.net

YABBY: Certain members of this family have been identified as potential repressors of terpene metabolism. nih.gov

These transcription factors function by binding to specific cis-acting regulatory elements in the promoter regions of biosynthetic genes, such as those encoding β-amyrin synthase, CYP450s, and UGTs, thereby activating or repressing their transcription in a coordinated manner. nih.govresearchgate.net

Phytohormones, especially jasmonates like methyl jasmonate (MeJA), play a crucial role in inducing the expression of these regulatory and biosynthetic genes. knapsackfamily.comhebmu.edu.cn MeJA is a key signaling molecule in plant defense, and its application often leads to a significant increase in saponin accumulation, suggesting that compounds like this compound may play a defensive role in the plant. hebmu.edu.cn The promoters of many terpene biosynthetic genes contain MeJA-responsive elements, linking environmental stress signals to metabolic output. nih.gov Identifying the specific TFs and response elements in Combretum molle would require transcriptomic studies, such as RNA-Seq analysis of tissues under different conditions (e.g., with and without MeJA treatment), a strategy successfully used in other medicinal plants. researchgate.net

Comparative Biosynthesis of Related Triterpene Glucosides in Combretum Species

The genus Combretum is a rich source of oleanane-type triterpene glucosides, with different species producing a diverse array of structurally related compounds. Comparing the structure of this compound to other saponins isolated from the same genus provides insight into the subtle enzymatic variations that drive metabolic diversity. This compound itself has been isolated from species such as Combretum molle and Combretum hartmannianum. researchgate.netresearchgate.net

The primary sources of structural variation among these saponins are the patterns of hydroxylation on the oleanane skeleton (catalyzed by CYP450s) and the nature and attachment point of the sugar moieties (catalyzed by UGTs).

For example:

Arjunglucoside I , also found in C. molle, has an aglycone (Arjungenin) that is hydroxylated at positions 2α, 3β, 19α, and 23. It lacks the C-6 hydroxylation seen in this compound's aglycone, Combregenin. researchgate.net This implies the existence of a distinct set of CYP450s or a single CYP450 with different activity in the biosynthetic pathways of these two compounds within the same plant.

Sericoside , isolated from C. molle, features an aglycone with hydroxylation at C-2, C-3, and C-23, but also a carboxyl group at C-16, a modification not present in this compound. lshtm.ac.uk

Quadranosides , from Combretum quadrangulare, represent a wide variety of triterpene glucosides, including some with different sugar linkages or additional sugar units, pointing to a diverse suite of UGTs within this species. researchgate.netglycoscience.ru

This comparative analysis suggests that the evolution of saponin biosynthesis in Combretum has been driven by the duplication and functional divergence of genes encoding CYP450s and UGTs. This allows different species, or even different tissues within the same plant, to produce unique cocktails of saponins, likely tailored to specific ecological functions.

Table 2: Comparison of Oleanane-Type Triterpene Glucosides in Combretum Species

| Compound | Aglycone (Sapogenin) | Key Structural Features of Aglycone | Glycosylation Site | Found in (Combretum species) | Reference |

| This compound | Combregenin | 2α,3β,6β,19α,23-pentahydroxy-olean-12-en-28-oic acid | C-28 (Ester) | C. molle, C. hartmannianum | researchgate.net, researchgate.net |

| Arjunglucoside I | Arjungenin | 2α,3β,19α,23-tetrahydroxy-olean-12-en-28-oic acid | C-28 (Ester) | C. molle | researchgate.net |

| Arjunglucoside II | Arjunic acid | 2α,3β,23-trihydroxy-olean-12-en-28-oic acid | C-28 (Ester) | C. quadrangulare | glycoscience.ru |

| Sericoside | Sericic acid | 2α,3β,16α,23-tetrahydroxy-olean-12-en-28-oic acid | C-28 (Ester) | C. molle | lshtm.ac.uk |

| Chebuloside II | - | 2α,3β,6β,23-tetrahydroxy-olean-12-en-28-oic acid | C-28 (Ester) | C. hartmannianum, C. quadrangulare | researchgate.net, glycoscience.ru |

Biotechnological Approaches for this compound Production and Pathway Engineering

The reliance on harvesting from wild or cultivated plants presents challenges for the sustainable supply of valuable compounds like this compound, due to low yields and slow growth rates of the source plants. cabidigitallibrary.org Biotechnological production offers a promising alternative. Several strategies can be envisioned for producing this compound and other triterpenoid saponins in controlled systems.

Plant Cell and Tissue Culture: One approach is the use of undifferentiated plant cell suspensions or organized cultures (e.g., hairy root cultures) of a high-yielding species like Combretum molle. cabidigitallibrary.org These cultures can be grown in sterile bioreactors, allowing for rapid biomass accumulation and a continuous production cycle independent of geographical and climatic constraints. researchgate.net The yield of this compound in these cultures could be significantly enhanced through various optimization strategies, including:

Medium Optimization: Adjusting nutrients, pH, and plant growth regulators.

Elicitation: Adding biotic or abiotic elicitors, such as methyl jasmonate (MeJA) or fungal extracts, to stimulate the plant's defense response and upregulate the saponin biosynthetic pathway. researchgate.net

Metabolic Engineering and Heterologous Production: A more advanced approach involves metabolic engineering, where the entire biosynthetic pathway for this compound is reconstructed in a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This strategy, often termed heterologous production, offers the potential for rapid, scalable, and high-yield production in industrial fermenters.

This would require:

Gene Discovery: Identifying and cloning all the necessary genes from Combretum molle: the β-amyrin synthase (bAS), the five specific CYP450s responsible for hydroxylating the aglycone, and the final UGT that attaches the glucose molecule.

Pathway Reconstruction: Introducing these genes into the host microorganism. The host's own metabolic pathways would also need to be engineered to ensure a high flux of the precursor acetyl-CoA into the MVA pathway to maximize the production of 2,3-oxidosqualene.

Optimization: Balancing the expression levels of the multiple enzymes to avoid the accumulation of toxic intermediates and maximize the final product yield.

While challenging, the successful engineering of other complex terpenoid pathways in microbes demonstrates the feasibility of this approach for the sustainable production of valuable plant-derived natural products like this compound. researchgate.netmdpi.com

Preclinical Pharmacological Investigations of Combreglucoside

In Vitro Efficacy Studies

In vitro studies provide the foundational assessment of a compound's potential biological activity at the cellular and molecular level. For combreglucoside, such investigations are sparse, with most research focusing on the crude plant extracts from which it is derived.

Currently, there is a notable absence of published studies investigating the in vitro anti-inflammatory effects of purified this compound in cellular models. While various extracts of Combretum molle, a known source of this compound, have been reported to possess anti-inflammatory properties, the specific contribution of this compound to this activity has not been elucidated through in vitro assays like cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, or the modulation of inflammatory mediators in cell cultures. mdpi.comresearchgate.net Research on related triterpenoid (B12794562) saponins (B1172615) from the Combretum genus has shown activity in models such as lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, but this compound itself has not been evaluated in these specific systems. nih.gov

Direct testing of purified this compound for its activity against protozoan parasites has not been reported in the available scientific literature. However, studies on closely related compounds and extracts provide some context.

An investigation into the antiprotozoal activity of compounds from the stem bark of Combretum molle found that two other oleanane-type saponins, arjunglucoside and sericoside, were inactive when tested against a panel of parasites. researchgate.net Given their structural similarity to this compound, this suggests that this compound may also lack significant direct antiprotozoal efficacy.

Extracts from Combretum racemosum, another source of this compound, have demonstrated notable in vitro antiplasmodial activity against Plasmodium falciparum and antitrypanosomal activity against Trypanosoma brucei brucei, although they lacked significant activity against Leishmania donovani. icm.edu.plscispace.com However, the studies attributed the observed cytotoxic effects to other isolated compounds, not to this compound. icm.edu.plscispace.com

| Compound | Organism | Assay Type | Result (IC₅₀) | Reference |

| Arjunglucoside | Plasmodium falciparum | In Vitro | Inactive | researchgate.net |

| Arjunglucoside | Trypanosoma brucei rhodesiense | In Vitro | Inactive | researchgate.net |

| Arjunglucoside | Trypanosoma cruzi | In Vitro | Inactive | researchgate.net |

| Arjunglucoside | Leishmania donovani | In Vitro | Inactive | researchgate.net |

| Sericoside | Plasmodium falciparum | In Vitro | Inactive | researchgate.net |

| Sericoside | Trypanosoma brucei rhodesiense | In Vitro | Inactive | researchgate.net |

| Sericoside | Trypanosoma cruzi | In Vitro | Inactive | researchgate.net |

| Sericoside | Leishmania donovani | In Vitro | Inactive | researchgate.net |

This table shows the lack of activity for saponins structurally related to this compound against various protozoan parasites.

There are no published studies detailing the antiproliferative or cytotoxic activity of purified this compound against cancer cell lines. Research into the extracts of plants known to contain this compound, such as Combretum molle and Combretum racemosum, has shown growth inhibitory effects on various cell lines. For instance, an extract from C. molle fruit was active against the A431 human epidermoid carcinoma cell line. bioline.org.br However, subsequent phytochemical analyses of active extracts have typically attributed the antiproliferative effects to other classes of compounds, such as different triterpenoids or flavonoids, rather than to this compound. icm.edu.plscispace.com

| Plant Extract Source | Cancer Cell Line | Activity (IC₅₀) | Note | Reference |

| Combretum molle (fruit) | A431 (Epidermoid carcinoma) | 23.2 µg/ml | Activity of crude extract; not attributed to a specific compound. | bioline.org.br |

| Combretum molle (fruit) | HeLa (Cervical cancer) | 48.7 µg/ml | Activity of crude extract; not attributed to a specific compound. | bioline.org.br |

| Combretum molle (fruit) | MCF-7 (Breast cancer) | 51.3 µg/ml | Activity of crude extract; not attributed to a specific compound. | bioline.org.br |

This table presents the antiproliferative activity of crude extracts known to contain this compound, though the activity is not directly linked to the compound itself.

No data is available in the scientific literature regarding the antioxidant capacity of purified this compound. Standard cell-free antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), ferric reducing antioxidant power (FRAP), or superoxide (B77818) scavenging assays have been performed on crude extracts of plants like Combretum racemosum. researchgate.net These studies have successfully led to the isolation of active antioxidant compounds, but this compound was not identified as one of them. researchgate.net Similarly, while extracts of Combretum molle have shown antioxidant potential, the specific activity of its constituent this compound has not been determined. bioline.org.brresearchgate.net

Specific data on the antibacterial activity of isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria, are absent from the literature. Extracts from Combretum molle have demonstrated a broad spectrum of antibacterial activity against several Gram-negative bacteria, with MIC values for the crude extract ranging from 128 to 512 µg/mL. nih.govresearchgate.net However, the individual contribution of this compound to this observed effect is unknown. Reviews of the antimicrobial properties of the Combretum genus often list triterpenoid glycosides as a class of interest, but specific data for this compound are not provided. nih.gov

| Extract Source | Bacterial Strain | MIC (Crude Extract) | Reference |

| Combretum molle (leaves) | Enterobacter aerogenes | 128 µg/mL | nih.gov |

| Combretum molle (leaves) | Klebsiella pneumoniae | 256 µg/mL | nih.gov |

| Combretum molle (leaves) | Proteus mirabilis | 512 µg/mL | nih.gov |

| Combretum molle (leaves) | Pseudomonas aeruginosa | 256 µg/mL | nih.gov |

This table indicates the antibacterial activity of crude extracts from a plant source of this compound. The activity of the purified compound has not been determined.

In Vivo Efficacy Studies in Animal Models

The only direct pharmacological investigation of purified this compound found in the literature is an in vivo study assessing its anti-inflammatory effects. In this study, this compound was one of five triterpenoids isolated from the stem bark of Combretum molle and tested in a carrageenan-induced paw edema model in rats.

The results indicated that this compound exhibited weak anti-inflammatory activity. After three hours, it produced a 37.8% inhibition of edema. This was notably less significant than the inhibition produced by other tested compounds from the same plant, such as a new saponin (B1150181) (β-D-glucopyranosyl 2α,3β,6β-trihydroxy-23-galloylolean-12-en-28-oate), combregenin, and arjungenin, which showed inhibitions of 64.8%, 70.2%, and 59.4%, respectively. researchgate.net

| Compound Tested | Animal Model | Assay | Result (% Inhibition of Edema at 3h) | Reference |

| Control (distilled water) | Rat | Carrageenan-induced paw edema | 0% | researchgate.net |

| β-D-glucopyranosyl 2α,3β,6β-trihydroxy-23-galloylolean-12-en-28-oate | Rat | Carrageenan-induced paw edema | 64.8% | researchgate.net |

| Combregenin | Rat | Carrageenan-induced paw edema | 70.2% | researchgate.net |

| Arjungenin | Rat | Carrageenan-induced paw edema | 59.4% | researchgate.net |

| This compound | Rat | Carrageenan-induced paw edema | 37.8% | researchgate.net |

This table summarizes the comparative in vivo anti-inflammatory activity of this compound and related compounds.

No other in vivo efficacy studies for this compound related to antiprotozoal, antiproliferative, antioxidant, or antibacterial activities have been reported.

Anti-inflammatory Effects in Murine Models of Inflammation

Research has explored the anti-inflammatory properties of this compound. A study involving a rat model of carrageenan-induced paw edema investigated the effects of this compound isolated from the stem bark of Combretum molle. carta-evidence.org In this model, the injection of carrageenan induces a localized inflammatory response, characterized by swelling (edema), which can be measured to assess the efficacy of anti-inflammatory agents. The study revealed that while other compounds isolated from the same plant, such as a new oleanane-type triterpene saponin and the known triterpenoids combregenin and arjungenin, demonstrated significant efficacy in reducing inflammation, this compound showed comparatively lower activity. carta-evidence.org

Another study also noted that triterpenoids, including this compound, isolated from the stembark of Combretum molle have been reported to possess anti-inflammatory effects. mdpi.com

Efficacy in Animal Models of Parasitic Infections

The potential of this compound as an anti-parasitic agent has been investigated, particularly in the context of diseases prevalent in tropical regions. Several pentacyclic triterpenoids, including this compound, have been isolated from the roots of Combretum racemosum. icm.edu.pl This plant is used in traditional Nigerian medicine for treating various ailments, including trypanosomiasis. icm.edu.pl

Investigation of Other Preclinical Activities in Appropriate Animal Systems

Beyond its anti-inflammatory and potential anti-parasitic properties, other preclinical activities of this compound have been suggested. For instance, research on the seeds of Combretum quadrangulare led to the isolation of this compound along with other known compounds. researchgate.net While the primary focus of this particular study was the characterization of new compounds, the co-isolation of this compound from a plant with known medicinal uses points towards its potential for other biological activities that warrant further investigation in relevant animal models. researchgate.net

Molecular Mechanisms of Action of Combreglucoside

Identification of Molecular Targets and Ligand-Receptor Interactions

The initial step in elucidating the mechanism of action of a bioactive compound is the identification of its molecular targets. This involves a range of biochemical and computational techniques designed to pinpoint specific proteins, enzymes, or receptors with which the compound interacts.

In vitro binding assays are fundamental techniques used to measure the affinity of a ligand (in this case, Combreglucoside) for a specific receptor. ebmconsult.comnih.gov These assays, which can be conducted using methods like radioligand binding or surface plasmon resonance, determine key parameters such as the dissociation constant (Kd), which indicates the strength of the ligand-receptor interaction. ebmconsult.comelifesciences.org A comprehensive receptor affinity profile would test the compound against a panel of known receptors to understand its selectivity. rsc.orgnih.gov

Based on a review of the current scientific literature, specific data from in vitro binding assays for this compound, including its dissociation constant (Kd) for any particular receptor, are not publicly available. Therefore, its detailed receptor affinity profile remains to be characterized.

Enzyme kinetics studies are crucial for understanding how a compound affects enzyme activity. These investigations can determine whether the compound acts as an inhibitor or an activator and can characterize the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive). ebmconsult.comsigmaaldrich.com Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. ebmconsult.comaatbio.com

While this compound has been identified as a constituent in plant extracts with demonstrated biological activities, specific enzyme inhibition or activation kinetic data for the purified compound are limited. For instance, this compound, as part of the chemical profile of Terminalia arjuna, was mentioned in a study involving in silico docking against the dipeptidyl peptidase-IV (DPP-IV) enzyme, an important target in diabetes management. However, specific experimental kinetic data such as IC50 or Ki values for this compound's interaction with DPP-IV were not provided in the accessible literature.

Research on crude extracts of Combretum molle, from which this compound has been isolated, has shown anti-inflammatory effects in a carrageenan-induced paw edema model in rats. chemfaces.com This activity suggests potential inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), but direct enzymatic assays with purified this compound are needed to confirm these targets and determine the kinetics of inhibition.

Table 1: Key Terms in Enzyme Inhibition Kinetics

| Term | Definition | Significance |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sigmaaldrich.com | A common measure of an inhibitor's functional strength. It is dependent on experimental conditions like substrate concentration. ebmconsult.comsigmaaldrich.com |

| Ki | The inhibition constant; the dissociation constant for the binding of an inhibitor to an enzyme. aatbio.com | Represents the intrinsic binding affinity of the inhibitor for the enzyme. It is an absolute value independent of substrate concentration. ebmconsult.comsigmaaldrich.com |

| Km | The Michaelis constant; the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). sigmaaldrich.com | Indicates the affinity of an enzyme for its substrate. |

Modulation of Intracellular Signaling Pathways and Gene Expression

Bioactive compounds often exert their effects by modulating complex intracellular signaling pathways, which are networks of molecular interactions that transmit signals from the cell surface to intracellular targets, ultimately altering cellular functions. ebi.ac.uknih.gov This can lead to changes in the expression of specific genes, which can be quantified by measuring mRNA or protein levels. nih.govwikipedia.org Techniques like Western blotting, qPCR, and microarray analysis are used to study these modulations. sigmaaldrich.com

While extracts of plants containing this compound have been shown to possess various pharmacological activities, such as anti-inflammatory and antiprotozoal effects, the specific molecular pathways modulated by the pure compound are not yet well-defined in the scientific literature. scienceopen.comicm.edu.pl Studies have not yet detailed how this compound may affect key signaling cascades like the MAP kinase (MAPK) or NF-κB pathways, or its specific impact on the expression of target genes involved in inflammation, cell proliferation, or other processes. researchgate.netnews-medical.net

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides valuable insights into how a ligand might interact with its target protein at an atomic level. nih.govnasa.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can predict the dynamic behavior of the ligand-receptor complex over time, offering information on its stability and conformational changes. japsonline.comjapsonline.comnih.gov

As previously mentioned, an in silico study identified this compound as a constituent of Terminalia arjuna and performed docking against the DPP-IV enzyme. japsonline.com This represents a preliminary computational assessment of its potential interaction with this target. However, comprehensive molecular dynamics simulations, which would provide deeper insights into the stability of this binding and the conformational dynamics of the interaction, have not been reported for this compound with DPP-IV or other potential molecular targets. Such studies are essential for rational drug design and for understanding the fine details of ligand-receptor interactions. nih.gov

Cellular Uptake, Distribution, and Intracellular Fate in Preclinical Models

Understanding how a compound is taken up by cells, where it distributes within the cell, and how it is metabolized or cleared is fundamental to its development as a therapeutic agent. nih.gov These aspects are investigated in preclinical models using techniques such as fluorescence microscopy to visualize cellular uptake and mass spectrometry to quantify the compound in different cellular compartments or tissues. nih.govresearchgate.netresearchgate.net

Currently, there is a lack of specific published research detailing the cellular uptake, distribution, and intracellular fate of this compound in preclinical models. Studies on how this molecule crosses the cell membrane, whether it accumulates in specific organelles, and its metabolic stability within the cell have not been documented. This information is critical for understanding its bioavailability and designing effective delivery strategies.

Structure Activity Relationship Sar Studies of Combreglucoside and Its Derivatives

Design and Synthesis of Combreglucoside Analogues with Structural Modifications

The foundation of any SAR study lies in the generation of a library of related compounds, or analogues, through chemical synthesis. For this compound, this involves targeted modifications to its three primary components: the triterpene core, the glycosidic (sugar) moiety, and the linkage between them.

Researchers have employed various synthetic strategies to create these analogues. One documented approach involves the electrophilic bromination of related compounds from Combretum quadrangulare to yield new brominated analogues. researchgate.netmdpi.com This method introduces bromine atoms at specific positions on the flavonoid core of related compounds, which can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com

Another common modification is acetylation, where acetyl groups are added to the hydroxyl groups of the triterpene or sugar parts of the molecule. This can alter the compound's polarity and its ability to form hydrogen bonds, which are critical for biological interactions. The synthesis of these derivatives often involves reacting the parent compound with reagents like acetic anhydride.

The synthesis of novel glycosides is a complex challenge in chemistry. researchgate.net The creation of the glycosidic bond, which links the sugar to the triterpene aglycone, requires precise control to achieve the desired stereochemistry (α or β linkage), as this can dramatically impact biological activity. researchgate.netucsd.edu Synthetic chemists utilize a range of protecting groups and activation strategies to control the outcome of these glycosylation reactions. researchgate.netacs.org These methods allow for the creation of this compound analogues with different sugar units or varied attachments on the triterpene skeleton, providing a diverse set of molecules for biological evaluation. acs.org

Correlating Specific Structural Motifs with Enhanced or Modified Biological Activities

Once analogues are synthesized, they are tested for various biological activities to establish correlations between specific structural features and their effects. For instance, studies on compounds from Combretum quadrangulare have revealed relationships between structure and α-glucosidase inhibitory activity. researchgate.netmdpi.com

Research has shown that both natural and synthesized derivatives exhibit a range of α-glucosidase inhibition. researchgate.netmdpi.com Notably, synthetic brominated analogues of flavonoids isolated from the same plant demonstrated potent inhibition. mdpi.com This suggests that the introduction of a halogen atom is a key structural modification for enhancing this specific biological activity. The kinetic analysis of some of these brominated compounds identified them as noncompetitive inhibitors, providing further insight into their mechanism of action. mdpi.com

The structure of the carbohydrate chain is also known to substantially affect the biological activities of triterpenoid (B12794562) glycosides. mdpi.comfrontiersin.org For example, in related marine triterpenoid glycosides, the presence of a linear tetrasaccharide chain is considered important for membranolytic activity. frontiersin.org The type of sugar residue can also be critical; the substitution of one sugar for another (e.g., quinovose for glucose) in an otherwise identical glycoside can lead to significant differences in biological potency. mdpi.comfrontiersin.org Similarly, the presence and position of sulfate (B86663) groups on the sugar chain can dramatically increase or decrease activity. frontiersin.orgmdpi.com

These findings highlight that specific structural motifs—such as the type and number of sugar units, the presence of halogens, or modifications on the triterpene core—are directly linked to the biological profile of the molecule.

Table 1: α-Glucosidase Inhibitory Activity of Selected Compounds from Combretum quadrangulare

| Compound | Type | IC₅₀ (µM) mdpi.com |

|---|---|---|

| Ayanin | Natural Flavonoid | 100.2 ± 2.1 |

| Rhamnocitrin | Natural Flavonoid | 282.0 ± 5.6 |

| 8-Bromoayanin | Synthetic Analogue | 30.5 ± 1.1 |

| 6,8-Dibromoayanin | Synthetic Analogue | 40.5 ± 1.5 |

| 8-Bromorhamnocitrin | Synthetic Analogue | 38.4 ± 1.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. phmethods.netcimap.res.in While specific QSAR studies focusing exclusively on this compound were not found in the reviewed literature, the methodology is widely applied to triterpenoids and their glycosides, demonstrating its potential for this class of compounds. mdpi.comcimap.res.inmdpi.commonash.edu

A QSAR study involves calculating a set of numerical values, known as molecular descriptors, for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. phmethods.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to develop an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). phmethods.netmdpi.com

For example, in QSAR studies of other triterpenoid glycosides, descriptors related to molecular size, shape, and the presence of specific functional groups (like lactones or hydroxyl groups) have been shown to be significant predictors of activity. mdpi.commdpi.com A reliable QSAR model, once validated, can predict the activity of new, unsynthesized compounds. cimap.res.in This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. monash.edu The application of QSAR to this compound and its derivatives would be a valuable step in systematically exploring its therapeutic potential.

Insights for Rational Design of Next-Generation Triterpenoid Glucosides

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of new and improved molecules. asm.org The goal of rational design is to make targeted, intelligent modifications to a lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones. ucsd.edu

Based on the available data for this compound and related compounds, several key insights for future design emerge:

Targeted Substitution: SAR studies indicate that specific sites on the aglycone and the sugar moiety are critical for activity. Future designs should focus on introducing a variety of substituents at these "hot spots." For instance, the enhanced activity of brominated analogues suggests that exploring other halogen substitutions (F, Cl, I) could be fruitful. mdpi.com

Glycosylation Engineering: The carbohydrate chain plays a crucial role in the activity of triterpenoid glycosides. frontiersin.orgmdpi.com The rational design of next-generation compounds should involve varying the number, type, and linkage of sugar units. mdpi.com The synthesis of analogues with different monosaccharides or oligosaccharide chains could lead to compounds with novel or improved biological activities.

Enzymatic and Bioengineering Approaches: Modern biocatalysis offers powerful tools for creating complex glycosides. asm.org The use of engineered glycosyltransferases could allow for the precise and efficient synthesis of a wide array of glycoside derivatives that are difficult to produce through traditional chemical methods. mdpi.com This approach could provide access to novel libraries of this compound analogues for screening.

Computational Guidance: Integrating computational methods like QSAR and molecular docking into the design process is essential. cimap.res.inmonash.edu These tools can predict the activity of virtual compounds and provide insights into how they interact with their biological targets, allowing for a more focused and efficient drug discovery process.

By combining chemical synthesis, biological evaluation, and computational modeling, researchers can systematically unravel the complex structure-activity relationships of this compound, paving the way for the rational design of next-generation triterpenoid glucosides with optimized therapeutic profiles.

Advanced Analytical Methodologies for Combreglucoside Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the quantification of combreglucoside in complex biological and environmental samples. agri.edu.treijppr.com This technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com The initial chromatographic separation reduces the complexity of the sample matrix, which is essential as components other than the analyte of interest can interfere with the ionization process, leading to what is known as matrix effects. longdom.org These effects can either suppress or enhance the signal of the target analyte, potentially leading to inaccurate quantification. eijppr.comlongdom.org

In the context of this compound analysis, a typical LC-MS/MS workflow involves the extraction of the compound from the matrix, followed by separation on a suitable LC column. The eluent is then introduced into the mass spectrometer, where the this compound molecules are ionized. The first mass analyzer (quadrupole) selects the precursor ion corresponding to this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. agri.edu.tr This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations, often in the nanogram (ng) or picogram (pg) range. agri.edu.tr

To ensure accuracy and precision, especially in complex matrices like plasma, tissue homogenates, or plant extracts, careful method development and validation are essential. This includes optimizing sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects. longdom.org The use of an internal standard, a compound with similar physicochemical properties to this compound, is also a common practice to correct for any variations during sample preparation and analysis.

Table 1: Key Parameters in LC-MS/MS Method Development for this compound Quantification

| Parameter | Description | Importance for this compound Analysis |

| Sample Preparation | Techniques like SPE or LLE to remove interfering substances from the matrix. longdom.org | Crucial for reducing matrix effects and improving the accuracy of quantification in biological samples. eijppr.comlongdom.org |

| LC Separation | Choice of column, mobile phase composition, and gradient to achieve good separation from other compounds. | Ensures that this compound is well-resolved from potentially co-eluting matrix components that could cause ion suppression or enhancement. eijppr.com |

| Ionization Source | Electrospray ionization (ESI) is commonly used for polar compounds like this compound. agri.edu.tr | Optimizing ESI parameters is key to achieving maximum sensitivity for this compound detection. |

| Mass Spectrometry | Selection of precursor and product ions for MRM transitions. | Provides high selectivity and sensitivity for accurate quantification, even in the presence of a complex background. agri.edu.tr |

| Internal Standard | A structurally similar compound added to samples and standards. | Compensates for variability in sample processing and instrument response, leading to more precise results. |

Capillary Electrophoresis and Microfluidic Platforms for Rapid Analysis

Capillary electrophoresis (CE) and microfluidic platforms offer rapid and efficient alternatives for the analysis of this compound. CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer. clinicallab.com This technique is known for its high separation efficiency, short analysis times, and minimal sample consumption. thermofisher.com For a compound like this compound, which possesses ionizable groups, CE can provide a high-resolution separation from other structurally related compounds or impurities. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the specific analytical challenge. clinicallab.com

Microfluidic platforms, often referred to as "lab-on-a-chip" systems, integrate various analytical processes, such as sample injection, separation, and detection, onto a single micro-sized device. elveflow.com These platforms offer several advantages, including significantly reduced reagent and sample consumption, faster analysis times, and the potential for high-throughput and automated operation. elveflow.commdpi.com For this compound analysis, a microfluidic chip could be designed with microchannels for electrophoretic separation, enabling the rapid screening of multiple samples. Centrifugal microfluidic systems, or "lab-on-a-CD," utilize centrifugal force to manipulate fluids, allowing for the integration of multiple analytical steps on a single disc. elveflow.com

The combination of CE with immunoassay formats (CE-immunoassays) on a microfluidic platform can further enhance selectivity and sensitivity. nih.gov While the development of specific antibodies for this compound would be required, this approach could enable highly specific and rapid quantification.

Table 2: Comparison of Analytical Platforms for this compound Analysis

| Feature | Capillary Electrophoresis (CE) | Microfluidic Platforms |

| Principle | Separation based on charge-to-size ratio in a capillary. clinicallab.com | Integration of multiple analytical steps on a micro-chip. elveflow.com |

| Speed | Fast separation times. thermofisher.com | Very rapid analysis, suitable for high-throughput screening. elveflow.com |

| Sample Volume | Requires very small sample volumes. clinicallab.com | Minimal sample and reagent consumption. elveflow.com |

| Automation | Can be automated for high-throughput analysis. thermofisher.com | High potential for full automation and integration. elveflow.com |

| Resolution | High separation efficiency and resolution. thermofisher.com | Resolution depends on the specific design and separation mechanism. |

| Applications | Purity analysis, separation of related compounds. | Rapid screening, point-of-care diagnostics (with further development). mdpi.com |

Automation and High-Throughput Screening Methods for Activity Profiling

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for their biological activity against a specific target. bmglabtech.com For this compound, HTS methodologies can be employed to rapidly profile its activity across a wide range of biological targets, such as enzymes or receptors. patsnap.com This is achieved by miniaturizing biochemical or cell-based assays into a microplate format (e.g., 96, 384, or 1536 wells) and using robotic systems for liquid handling and data acquisition. selvita.com

The process typically involves the development and optimization of an assay that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) in response to the compound's activity. patsnap.com This assay is then used to screen a library of compounds, or in this case, to test this compound against a panel of different biological targets. promega.com.cn The data generated from HTS can provide valuable insights into the compound's mechanism of action and potential therapeutic applications. bmglabtech.com Modern HTS platforms are often integrated with sophisticated data analysis software to manage the large datasets produced and to identify "hits" or active compounds. selvita.com

Transcriptomic technologies like DRUG-seq and BRB-seq, which allow for the analysis of gene expression changes in response to compound treatment, can also be adapted for high-throughput profiling of this compound's effects on cellular pathways. alitheagenomics.com

Table 3: Stages of a High-Throughput Screening Campaign for this compound

| Stage | Description | Key Considerations for this compound |

| Assay Development | Creating a robust and sensitive biochemical or cell-based assay. selvita.com | The assay must be compatible with this compound's properties and the biological target of interest. |

| Miniaturization | Adapting the assay to a microplate format for high-throughput analysis. patsnap.com | Ensuring that the assay performance is maintained at a smaller scale. |

| Automation | Using robotic systems for liquid handling, incubation, and plate reading. bmglabtech.com | The automation setup needs to be optimized for the specific assay protocol. |

| Primary Screen | Testing this compound against a large number of biological targets. selvita.com | Identifying initial "hits" where this compound shows significant activity. |

| Hit Confirmation | Re-testing the initial hits to confirm their activity and rule out false positives. selvita.com | Validating the observed effects through repeat experiments. |

| Dose-Response Analysis | Determining the potency of this compound for the confirmed hits. selvita.com | Establishing the concentration at which this compound elicits a response. |

Isotope Labeling Techniques for Metabolic Tracking and Pathway Flux Analysis

Isotope labeling techniques are indispensable for elucidating the metabolic fate of this compound and for quantifying the flux through relevant metabolic pathways. bitesizebio.com These methods involve introducing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) into a biological system, such as cultured cells or an organism. nih.gov The labeled compound is metabolized, and the distribution of the isotope label in downstream metabolites is then traced using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.com

This approach, known as metabolic tracing, provides a dynamic view of how this compound is processed and which metabolic pathways it enters. bitesizebio.com By measuring the rate of incorporation of the isotope label into various metabolites over time, researchers can gain insights into the compound's metabolic stability, identify its metabolites, and understand how it influences cellular metabolism. nih.gov

Metabolic flux analysis (MFA) is a more quantitative application of isotope labeling. creative-proteomics.comnih.gov It uses the isotopic labeling patterns in metabolites, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. vanderbilt.edunih.gov For instance, by feeding cells with ¹³C-labeled this compound, MFA could be used to determine how its metabolism affects central carbon metabolism, such as glycolysis or the tricarboxylic acid (TCA) cycle. d-nb.info This provides a systems-level understanding of the metabolic impact of this compound. nih.gov

Table 4: Applications of Isotope Labeling in this compound Research

| Technique | Description | Information Gained about this compound |

| Metabolic Tracing | Following the fate of an isotope-labeled this compound through metabolic pathways. bitesizebio.com | Identification of this compound metabolites and the pathways involved in its biotransformation. nih.gov |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | A metabolic labeling strategy where cells are grown in media containing "heavy" labeled amino acids. thermofisher.com | While primarily for proteomics, it could be adapted to study the effects of this compound on protein expression and turnover. |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions using isotope labeling data and a metabolic model. vanderbilt.edunih.gov | Determining the quantitative impact of this compound on the flux through key metabolic pathways. nih.gov |

| Dynamic Labeling Experiments | Measuring the incorporation of an isotope label over a time course. nih.gov | Revealing the kinetics of this compound metabolism and its influence on the turnover rates of other metabolites. |

Future Research Directions and Conceptual Translational Potentials

Development of Advanced In Vitro and Organoid Models for Efficacy Screening

Traditional 2D cell cultures are increasingly viewed as overly simplistic for predicting how a drug will perform in a complex living system. lek.com To overcome this, the development of advanced in vitro models is a critical future direction. Three-dimensional (3D) tumor models, such as spheroids and patient-derived organoids, are at the forefront of this effort. researchgate.netmdpi.comnih.gov These models more accurately replicate the architecture, cell-to-cell interactions, and nutrient gradients of an actual tumor. nih.gov For a compound like combreglucoside, which targets the tumor vasculature, these 3D systems offer a superior platform for assessing its efficacy. aacrjournals.orgtandfonline.com

Researchers can use spheroids and organoids to screen for drug sensitivity and to better understand the mechanisms of action in a setting that mirrors a real tumor microenvironment. researchgate.netmdpi.com Specifically, the development of vascularized organoids—organoids with their own network of blood vessels—could provide unparalleled insights into how this compound disrupts tumor blood flow. Advanced imaging techniques, such as multiphoton excitation microscopy, can be used to visualize the uptake and effect of these compounds within the dense, multi-layered structure of a spheroid. researchgate.net The use of these models is seen as a mandatory step between initial cell line studies and more complex animal testing, helping to eliminate ineffective compounds earlier and reduce animal use. nih.gov

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to understanding the biological impact of this compound. mdpi.comnih.gov Instead of looking at one molecular aspect in isolation, this strategy provides a comprehensive map of the changes that occur within a cancer cell after treatment. frontiersin.org

Genomics and Transcriptomics: These analyses can identify specific genes and RNA expression patterns that make a tumor more or less sensitive to this compound. This could lead to the discovery of biomarkers to predict which patients are most likely to benefit from the treatment. nih.gov

Proteomics: This approach can map out how this compound affects the entire network of proteins within a cell, providing deeper insight into its mechanism of action beyond just tubulin binding. nih.govfrontiersin.org

Metabolomics: By studying the changes in cellular metabolism, researchers can understand how the compound affects the energy production and biosynthetic pathways that cancer cells rely on to survive and grow. mdpi.com

By combining these data layers, scientists can build a highly detailed picture of this compound's activity, uncover mechanisms of drug resistance, and identify new therapeutic targets, paving the way for more personalized cancer therapies. mdpi.comfrontiersin.org

Sustainable Sourcing and Eco-friendly Production Technologies

This compound is a natural product isolated from the African bush willow tree, Combretum caffrum. mdpi.comnih.gov Reliance on harvesting from wild plants raises significant concerns about sustainability and ecological impact. researchgate.netpharmakeia.com Therefore, a crucial area of future research is the development of sustainable and environmentally friendly production methods.

One promising strategy is the use of biotechnology. This could involve:

Plant Cell Cultures: Growing Combretum cells in large-scale bioreactors to produce this compound without harvesting whole plants. ufrgs.br

Synthetic Biology: Engineering common microorganisms like yeast or bacteria to produce the compound or its precursors through fermentation. This approach offers a stable, scalable, and environmentally contained production platform. rsc.org